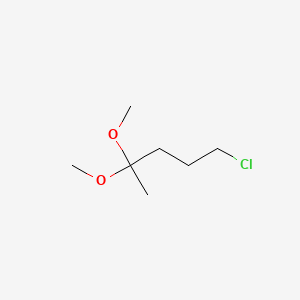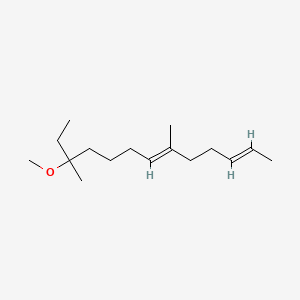
Pentane, 1-chloro-4,4-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4,4-dimethoxypentane is an organic compound with the molecular formula C7H15ClO2 It is a chlorinated ether, characterized by the presence of a chlorine atom and two methoxy groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethoxypentane can be synthesized through the chlorination of 4,4-dimethoxypentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the pentane chain, resulting in the formation of 1-chloro-4,4-dimethoxypentane .
Industrial Production Methods: Industrial production of 1-chloro-4,4-dimethoxypentane follows similar principles but on a larger scale. The process involves the controlled chlorination of 4,4-dimethoxypentane in a continuous flow reactor, ensuring efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4,4-dimethoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), resulting in the formation of corresponding ethers, alcohols, or amines.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, at temperatures ranging from room temperature to reflux conditions.
Oxidation: Conducted in acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Performed in anhydrous conditions, usually at low temperatures to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Ethers, alcohols, or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Applications De Recherche Scientifique
1-Chloro-4,4-dimethoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4,4-dimethoxypentane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products.
Comparaison Avec Des Composés Similaires
1-Chloro-4,4-dimethylpentane: Similar in structure but with methyl groups instead of methoxy groups.
1-Chloro-4-methoxypentane: Contains one methoxy group and one chlorine atom on the pentane chain.
1-Chloro-4,4-dimethoxybutane: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Chloro-4,4-dimethoxypentane is unique due to the presence of two methoxy groups, which influence its reactivity and chemical properties. The methoxy groups can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the chlorine atom provides a site for nucleophilic substitution, further expanding its utility in synthetic chemistry.
Propriétés
Numéro CAS |
56519-61-0 |
|---|---|
Formule moléculaire |
C7H15ClO2 |
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-chloro-4,4-dimethoxypentane |
InChI |
InChI=1S/C7H15ClO2/c1-7(9-2,10-3)5-4-6-8/h4-6H2,1-3H3 |
Clé InChI |
UBDRYQSBZIAAFH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)






![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)

![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
